5-Amino-3-methylisoxazole chemical properties and structure
5-Amino-3-methylisoxazole chemical properties and structure
An In-depth Technical Guide to 5-Amino-3-methylisoxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-methylisoxazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial building block for the synthesis of a variety of more complex bioactive molecules, including pharmaceutical agents with anticonvulsant and anti-inflammatory properties.[1] This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to 5-Amino-3-methylisoxazole.
Chemical Structure and Identifiers
5-Amino-3-methylisoxazole is characterized by a five-membered isoxazole (B147169) ring, which is a heterocycle containing both nitrogen and oxygen atoms. The ring is substituted with a methyl group at position 3 and an amino group at position 5.[1][2] This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[3]
Table 1: Structural Identifiers for 5-Amino-3-methylisoxazole
| Identifier Type | Value |
| IUPAC Name | 3-methyl-1,2-oxazol-5-amine[4] |
| CAS Number | 14678-02-5[1][5] |
| Molecular Formula | C₄H₆N₂O[1][5] |
| SMILES String | CC1=NOC(=C1)N[1] |
| InChI String | InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3[4][5] |
| InChIKey | FNXYWHTZDAVRTB-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physical and chemical properties of 5-Amino-3-methylisoxazole are summarized below. It typically appears as a yellow to orange-brown crystalline solid.[1][3]
Table 2: Physicochemical Properties of 5-Amino-3-methylisoxazole
| Property | Value |
| Molecular Weight | 98.10 g/mol [4][5] |
| Melting Point | 85-87 °C[3][5] |
| Appearance | Yellow to orange-brown crystalline powder[3] |
| Solubility | Slightly soluble in water (26 g/L at 25 °C)[1] |
| UV max (λmax) | 242 nm (in Methanol)[1][3] |
Synthesis and Reactivity
5-Amino-3-methylisoxazole is produced synthetically and is not known to occur naturally.[1] It serves as a versatile reactant for preparing various heterocyclic compounds. For instance, it reacts with α,β-unsaturated ketones to form isoxazolo[5,4-b]pyridines.[3]
General Synthesis Workflow
A common synthetic route involves the reaction of hydroxylamine (B1172632) hydrochloride with 3-aminocrotononitrile (B73559).[3] The general workflow for this synthesis is depicted below.
Detailed Experimental Protocol: Synthesis
The following protocol is based on a documented synthesis of 3-methyl-5-aminoisoxazole.[3]
-
Preparation of Hydroxylamine Solution : Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.
-
Cooling : Cool the resulting solution in an ice bath for 10 minutes.
-
Addition of Reactant : Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) to the cooled solution in batches over a period of 10 minutes.
-
Reaction : Stir the mixture for 30 minutes. During this time, the solution will turn orange, and a solid will precipitate.
-
Isolation : Collect the precipitated solid by filtration.
-
Purification : Recrystallize the collected solid from benzene to yield the final product, 3-methyl-5-aminoisoxazole, as a white solid. The reported yield is 63.2% with a melting point of 77-79°C.[3]
Analytical Methods
The characterization of 5-Amino-3-methylisoxazole and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[6][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule.[8]
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[7][9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of 5-Amino-3-methylisoxazole.
A reverse-phase HPLC method can be utilized for the analysis.[10]
-
Column : Newcrom R1 reverse-phase column.[10]
-
Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used. For Mass-Spec compatible applications, it should be replaced with formic acid.[10]
-
Application : This method is suitable for purity analysis, isolation of impurities in preparative separation, and for pharmacokinetic studies.[10]
Applications in Drug Development
5-Amino-3-methylisoxazole is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The isoxazole moiety is present in several FDA-approved drugs.[11] A derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been investigated as a novel unnatural β-amino acid for incorporation into peptides, creating hybrid α/β-mixed peptides that show promise as therapeutic agents.[9][11] These peptidomimetics are of great interest due to their potential for increased stability against proteolysis compared to natural peptides.[11]
Safety and Handling
According to GHS classifications, 5-Amino-3-methylisoxazole is considered a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[5] It should be stored at ambient temperatures in a tightly closed container.[1] The product is chemically stable under standard ambient conditions.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 14678-02-5: 5-Amino-3-methylisoxazole | CymitQuimica [cymitquimica.com]
- 3. 5-AMINO-3-METHYLISOXAZOLE | 14678-02-5 [chemicalbook.com]
- 4. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-氨基-3-甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-AMINO-3-METHYLISOXAZOLE(14678-02-5) 1H NMR [m.chemicalbook.com]
- 8. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5-Amino-3-methylisoxazole | SIELC Technologies [sielc.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
